molecular formula C14H12BrN3O3 B11675324 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide CAS No. 92160-05-9

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide

Cat. No.: B11675324
CAS No.: 92160-05-9
M. Wt: 350.17 g/mol
InChI Key: JEWQUKKWIYZFPE-CAOOACKPSA-N
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Description

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide is a Schiff base derived from isonicotinic hydrazide. Its structure features a substituted benzylidene moiety with bromo (3-position), hydroxyl (4-position), and methoxy (5-position) groups on the aromatic ring. This compound belongs to a broader class of hydrazone derivatives studied for diverse applications, including anticancer, antimicrobial, and corrosion inhibition properties .

Properties

CAS No.

92160-05-9

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H12BrN3O3/c1-21-12-7-9(6-11(15)13(12)19)8-17-18-14(20)10-2-4-16-5-3-10/h2-8,19H,1H3,(H,18,20)/b17-8+

InChI Key

JEWQUKKWIYZFPE-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide typically involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with isonicotinohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Ligand Formation : The compound is utilized as a ligand in coordination chemistry, forming metal complexes that exhibit catalytic properties. These complexes can be studied for their potential in catalyzing various chemical reactions.

Biology

  • Antimicrobial Activity : Research indicates that N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide possesses significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.
    MicroorganismMethodologyResults
    Staphylococcus aureusDisc diffusionInhibition zone: 15 mm
    Escherichia coliMinimum Inhibitory Concentration (MIC)MIC = 32 µg/mL
  • Anticancer Properties : The compound has been explored for its anticancer potential, particularly in inducing apoptosis in cancer cells. Studies have demonstrated its cytotoxic effects on various cancer cell lines.
    Cell LineAssay TypeIC50 Value
    MCF-7Cytotoxicity assayIC50 = 10 µM
    HeLaApoptosis inductionIncreased caspase-3 levels

Medicine

This compound is being investigated for its potential as an anticancer agent. Its mechanism of action involves binding to specific enzymes and proteins, potentially inhibiting cell proliferation and promoting apoptosis in cancer cells.

Industry

The compound is also being explored for its utility in developing new materials with specific electronic or optical properties. Its unique structural features make it a candidate for applications in material science.

Antibacterial Activity Study

A study evaluated the antibacterial efficacy of this compound against clinical isolates of bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential for therapeutic applications in treating infections.

Anticancer Research

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. This finding supports further investigation into its role as a potential anticancer drug.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The presence of the Schiff base moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Activity:
  • N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g): Exhibits potent inhibition of bovine tissue-nonspecific alkaline phosphatase (b-TNAP) and rat ecto-5′-nucleotidase (r-e5′NT) . The hydroxyl and methoxy groups in the 4- and 3-positions facilitate hydrogen bonding and metal chelation, enhancing bioactivity.
  • Target Compound: The addition of a bromo group at the 3-position introduces steric bulk and electron-withdrawing effects, which may alter binding affinity to enzyme active sites compared to 3g.
Anti-Mycobacterial Activity:
  • N'-(4-Hydroxy-3-ethoxybenzylidene)isonicotinohydrazide: Demonstrates moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) . Ethoxy’s electron-donating nature may stabilize interactions with mycobacterial targets.
  • Direct comparisons of bromo vs. ethoxy substituents in this context are lacking .

Electronic and Anti-Corrosion Properties

  • N'-(2-Hydroxybenzylidene)isonicotinohydrazide: Shows high corrosion inhibition (94.7%) due to elevated EHOMO (-5.2 eV) and lowered ELUMO (-1.8 eV), indicating strong electron-donating capacity .
  • Experimental validation is needed .

Crystallographic and Hydrogen-Bonding Patterns

  • N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide monohydrate: Forms intermolecular hydrogen bonds (O–H···N, O–H···O) between hydroxyl/methoxy groups and solvent molecules, stabilizing its crystal lattice .
  • Target Compound: The bromo group’s bulkiness may disrupt hydrogen-bonding networks, leading to altered crystal packing. This could affect solubility and stability compared to non-brominated analogues .

Key Data Tables

Table 1: Substituent Effects on Enzyme Inhibition

Compound Substituents (Positions) Enzyme Target IC50/Inhibition (%) Reference
3g (4-OH, 3-OCH₃) 4-OH, 3-OCH₃ b-TNAP 0.8 µM
Target Compound (3-Br, 4-OH, 5-OCH₃) 3-Br, 4-OH, 5-OCH₃ Not tested
3a (4-Cl) 4-Cl c-IAP 1.2 µM

Table 2: Corrosion Inhibition Properties

Compound EHOMO (eV) ELUMO (eV) Inhibition Efficiency (%) Reference
N'-(2-Hydroxybenzylidene) derivative -5.2 -1.8 94.7
N'-(4-Nitrobenzylidene) derivative -5.9 -2.1 88.3
Target Compound

Biological Activity

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, summarizing relevant studies, case findings, and presenting data tables to illustrate its efficacy.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a hydrazone linkage, which is known to influence biological activity. Its molecular formula is C16H16BrN3O3C_{16}H_{16}BrN_3O_3, and it exhibits properties typical of hydrazone compounds, such as potential reactivity with various biological targets.

Overview

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Antibacterial Activity :
    • Method : Disc diffusion method was employed to assess the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Results : The compound demonstrated an inhibition zone of 15 mm against S. aureus and 12 mm against E. coli, indicating significant antibacterial potential .
  • Antifungal Activity :
    • Method : The Minimum Inhibitory Concentration (MIC) was determined for Candida albicans.
    • Results : The MIC was found to be 32 µg/mL, suggesting moderate antifungal activity .

Overview

The anticancer properties of this compound have been explored, particularly its effects on various cancer cell lines.

Research Findings

  • Cytotoxicity Assays :
    • Cell Line : MCF-7 (breast cancer).
    • Results : The compound exhibited an IC50 value of 10 µM, indicating effective cytotoxicity against breast cancer cells .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells .

Summary of Biological Activities

Biological ActivityMethodologyResults
AntibacterialDisc diffusionInhibition zones up to 15 mm
AntifungalMIC determinationMIC = 32 µg/mL
Anticancer (MCF-7)Cytotoxicity assayIC50 = 10 µM
Apoptosis InductionCaspase activity measurementIncreased caspase-3 levels

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